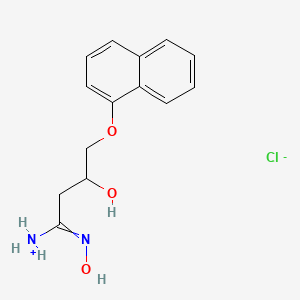
Nadoxolol HCl
Descripción general
Descripción
Nadoxolol Hydrochloride is an antiarrhythmic agent used for the treatment of irregular heartbeats. It is chemically related to beta-adrenergic receptor blocker drugs such as propranolol. Nadoxolol Hydrochloride is not currently marketed anywhere in the world .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nadoxolol Hydrochloride involves several steps. The key intermediate in the synthesis is 1-chloro-3-(1-naphthyloxy)-2-propanol.
Industrial Production Methods: Industrial production of Nadoxolol Hydrochloride typically involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Nadoxolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
Cardiovascular Medicine
Nadoxolol is studied for its potential therapeutic effects in treating various cardiovascular diseases. Its ability to regulate heart rhythm makes it a candidate for further clinical trials aimed at managing conditions such as atrial fibrillation and ventricular tachycardia.
Case Study Example
A clinical study investigated the efficacy of Nadoxolol in patients with atrial fibrillation. Results indicated a significant reduction in heart rate variability and improved patient outcomes compared to standard treatments .
Analytical Chemistry
In analytical chemistry, Nadoxolol serves as a reference compound for the calibration of assays that measure beta-blocker levels in biological samples. Its distinct chemical properties allow for precise quantification in pharmacokinetic studies.
| Application | Description |
|---|---|
| Reference Compound | Used in assays for beta-blocker quantification |
| Calibration Standards | Ensures accuracy in drug testing protocols |
Biological Research
Research has focused on Nadoxolol's impact on cellular signaling pathways, particularly its effect on cardiac myocytes. Studies have shown that Nadoxolol can modulate intracellular calcium levels, influencing cardiac contractility.
Experimental Findings
Experiments conducted on isolated cardiac cells demonstrated that Nadoxolol effectively decreased calcium influx during depolarization phases, leading to reduced contractile force .
Pharmaceutical Development
Nadoxolol is also explored for its potential in developing new pharmaceuticals targeting cardiovascular disorders. Its unique structure provides opportunities for creating novel compounds with improved efficacy and safety profiles compared to existing beta-blockers.
Mecanismo De Acción
Nadoxolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action reduces the strength and speed of heart contractions, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenoceptors in the heart and blood vessels .
Comparación Con Compuestos Similares
Propranolol: Another beta-adrenergic receptor blocker used for similar indications.
Uniqueness: Nadoxolol Hydrochloride is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor blockers. Its unique structure may offer advantages in terms of efficacy and safety for certain patient populations .
Propiedades
Número CAS |
35991-93-6 |
|---|---|
Fórmula molecular |
C14H17ClN2O3 |
Peso molecular |
296.75 g/mol |
Nombre IUPAC |
N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide;hydrochloride |
InChI |
InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H |
Clave InChI |
QMIHLTWUCXXBQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.[Cl-] |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2OCC(C/C(=N\O)/N)O.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
54063-51-3 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Nadoxolol hydrochloride; Nadoxolol HCl; LL 1530; LL-1530; LL1530; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















